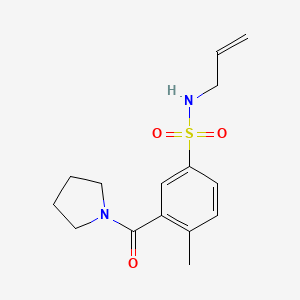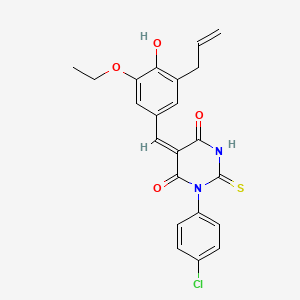
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide, also known as AMPPB, is a chemical compound that has been used in scientific research applications. This compound belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.
Wirkmechanismus
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide acts as a selective blocker of the Nav1.7 sodium channel. It binds to the channel and prevents the influx of sodium ions, which are necessary for the transmission of pain signals. This compound has been found to be more selective for Nav1.7 than other sodium channels, making it a useful tool for studying the role of Nav1.7 in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce pain perception in animal models, suggesting that it may have potential as an analgesic drug. This compound has also been found to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has several advantages for lab experiments. It is a selective blocker of Nav1.7, making it a useful tool for studying the role of this channel in pain perception. This compound has also been found to be relatively stable and easy to handle. However, there are also limitations to using this compound in lab experiments. It can be expensive to synthesize and may not be readily available. Additionally, its effects may be limited to certain types of pain and may not be effective for all types of pain.
Zukünftige Richtungen
There are several future directions for research on N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide. One area of research could focus on developing new analgesic drugs based on the structure of this compound. Another area of research could focus on studying the effects of this compound on other sodium channels and their role in pain perception. Additionally, future research could explore the potential anti-inflammatory and anti-cancer effects of this compound. Finally, more research is needed to determine the safety and efficacy of this compound as a potential therapeutic drug.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been used in scientific research applications. It acts as a selective blocker of the Nav1.7 sodium channel and has been found to have various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound has the potential to be a useful tool for studying pain perception and developing new analgesic drugs.
Synthesemethoden
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine to form 4-methylbenzenesulfonyl pyrrolidine. The second step involves the reaction of the obtained product with allylamine to form this compound. The final product can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has been used in various scientific research applications, including neuroscience and pharmacology. It has been found to be a selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. This compound has been used to study the role of Nav1.7 in pain perception and to develop new analgesic drugs.
Eigenschaften
IUPAC Name |
4-methyl-N-prop-2-enyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-8-16-21(19,20)13-7-6-12(2)14(11-13)15(18)17-9-4-5-10-17/h3,6-7,11,16H,1,4-5,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPIZDRQIOCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)

![1-{[(4-fluorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5360586.png)
![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-1-(2-furyl)-2-propen-1-one](/img/structure/B5360593.png)

![1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5360608.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5360612.png)
![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5360627.png)
![1-(1,4-dioxan-2-ylcarbonyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5360632.png)
![5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5360635.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5360641.png)
![N-[1-[(ethylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5360646.png)
![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5360662.png)
![7-acetyl-6-(3,4-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5360667.png)